Cas no 2034462-97-8 (3-[1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one)

3-[1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one structure
2034462-97-8 structure
商品名:3-[1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one
CAS番号:2034462-97-8
MF:C19H19N5O3
メガワット:365.385863542557
CID:5467410

3-[1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one 化学的及び物理的性質

名前と識別子

    • 3-(1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
    • 3-[1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl]quinazolin-4-one
    • 3-[1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one
    • インチ: 1S/C19H19N5O3/c1-27-19-20-9-13(10-21-19)17(25)23-8-4-5-14(11-23)24-12-22-16-7-3-2-6-15(16)18(24)26/h2-3,6-7,9-10,12,14H,4-5,8,11H2,1H3
    • InChIKey: ANLHKVRVGORXMM-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1=CN=C(N=C1)OC)N1CCCC(C1)N1C=NC2C=CC=CC=2C1=O

計算された属性

  • せいみつぶんしりょう: 365.14878949 g/mol
  • どういたいしつりょう: 365.14878949 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 27
  • 回転可能化学結合数: 3
  • 複雑さ: 590
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 365.4
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 88

3-[1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6559-0542-10μmol
3-[1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one
2034462-97-8
10μmol
$69.0 2023-09-08
Life Chemicals
F6559-0542-50mg
3-[1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one
2034462-97-8
50mg
$160.0 2023-09-08
Life Chemicals
F6559-0542-1mg
3-[1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one
2034462-97-8
1mg
$54.0 2023-09-08
Life Chemicals
F6559-0542-2mg
3-[1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one
2034462-97-8
2mg
$59.0 2023-09-08
Life Chemicals
F6559-0542-40mg
3-[1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one
2034462-97-8
40mg
$140.0 2023-09-08
Life Chemicals
F6559-0542-5μmol
3-[1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one
2034462-97-8
5μmol
$63.0 2023-09-08
Life Chemicals
F6559-0542-20μmol
3-[1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one
2034462-97-8
20μmol
$79.0 2023-09-08
Life Chemicals
F6559-0542-5mg
3-[1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one
2034462-97-8
5mg
$69.0 2023-09-08
Life Chemicals
F6559-0542-25mg
3-[1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one
2034462-97-8
25mg
$109.0 2023-09-08
Life Chemicals
F6559-0542-30mg
3-[1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one
2034462-97-8
30mg
$119.0 2023-09-08

3-[1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one 関連文献

3-[1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-oneに関する追加情報

Comprehensive Overview of 3-[1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one (CAS No. 2034462-97-8)

The compound 3-[1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one (CAS No. 2034462-97-8) is a highly specialized organic molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. With its unique structural features, this compound is being explored for its potential applications in targeting various biological pathways. The presence of both piperidine and quinazolinone moieties makes it a promising candidate for further research in kinase inhibition and other therapeutic areas.

In recent years, the demand for novel small-molecule inhibitors has surged, driven by advancements in precision medicine and personalized therapies. Researchers are particularly interested in compounds like 3-[1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one due to their ability to modulate protein-protein interactions and enzymatic activity. The 2-methoxypyrimidine fragment in its structure is known to enhance binding affinity, making it a valuable scaffold for drug design.

One of the most frequently searched topics in the context of this compound revolves around its synthetic routes and mechanism of action. Scientists are keen to understand how the piperidin-3-yl group influences the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Additionally, the dihydroquinazolin-4-one core is a well-documented pharmacophore in anticancer and anti-inflammatory agents, which aligns with current trends in oncology research.

The compound's CAS No. 2034462-97-8 is often associated with queries about its patent status and commercial availability. Given the competitive landscape of pharmaceutical development, stakeholders are actively monitoring its progress in preclinical and clinical studies. The integration of AI-driven drug discovery tools has further accelerated the exploration of this molecule, with machine learning models predicting its potential off-target effects and toxicity profiles.

From a structural perspective, the 3-[1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one exhibits a balanced lipophilicity, which is critical for crossing biological membranes. This property is particularly relevant in the development of central nervous system (CNS) drugs, a hot topic in neurology and psychiatry. The compound's ability to interact with G-protein-coupled receptors (GPCRs) and ion channels is also under investigation, as these targets are implicated in a wide range of diseases.

In summary, 3-[1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one represents a fascinating area of research with broad implications for drug development. Its structural complexity and therapeutic potential make it a subject of ongoing study, particularly in the context of targeted therapies and precision medicine. As the scientific community continues to unravel its properties, this compound is poised to play a pivotal role in addressing unmet medical needs.

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